Marbofloxacin is a synthetic, broad-spectrum antibacterial agent belonging to the third-generation fluoroquinolone class of drugs. [] It was developed specifically for veterinary use and exhibits activity against a wide range of Gram-negative and some Gram-positive bacteria, as well as Mycoplasma spp. [, , ] Its potent bactericidal activity and favorable pharmacokinetic properties make it a valuable tool for investigating bacterial infections and resistance mechanisms in various animal models.
Marbofloxacin's molecular structure is characterized by a core quinolone ring system with a fluorine atom at position 6, a cyclopropyl group at position 1, and a unique oxadiazine ring at position 7. This oxadiazine ring is thought to contribute to its favorable pharmacokinetic properties, such as its long elimination half-life and high bioavailability. []
Marbofloxacin exerts its bactericidal action by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [] These enzymes are essential for bacterial DNA replication and transcription. By binding to these enzymes, Marbofloxacin disrupts DNA supercoiling and relaxation, leading to inhibition of DNA synthesis and ultimately cell death. []
CAS No.: 901758-09-6
CAS No.: 11006-56-7
CAS No.: 4535-90-4
CAS No.: 13444-85-4
CAS No.: 102-67-0
CAS No.: